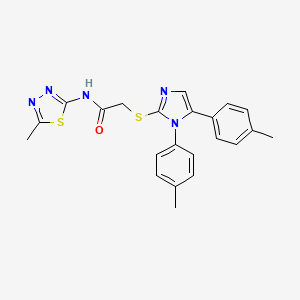

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

Historical Development of Imidazole-Thiadiazole Hybrid Compounds

The fusion of imidazole and thiadiazole heterocycles emerged in the early 21st century as a strategy to amplify pharmacological efficacy through synergistic interactions. Initial work focused on antimicrobial agents, where hybrids demonstrated enhanced potency against resistant strains. By 2016, researchers systematically explored hybrid systems, such as 4-thiazolidinone-benzimidazole conjugates, to address microbial resistance. The integration of acetamide linkers, as seen in recent derivatives like 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, marked a shift toward multitarget drug design. Modern synthetic approaches now prioritize modular assemblies, enabling rapid diversification of substituents for optimized bioactivity.

Table 1: Milestones in Imidazole-Thiadiazole Hybrid Development

Structural Significance of Imidazole and Thiadiazole Pharmacophores

The imidazole ring (C₃H₄N₂) provides a protonatable nitrogen (pK~a~ ≈ 6.95) that facilitates hydrogen bonding with biological targets, while its aromaticity enables π–π stacking with enzyme active sites. The 1,3,4-thiadiazole moiety introduces sulfur-based hydrophobicity, enhancing membrane permeability. Quantum mechanical studies reveal that the thiadiazole’s electron-deficient nature polarizes adjacent bonds, increasing electrophilic reactivity at the C5 position.

Table 2: Physicochemical Properties of Core Pharmacophores

| Property | Imidazole | 1,3,4-Thiadiazole |

|---|---|---|

| Aromaticity | High (6π electrons) | Moderate (4π electrons) |

| LogP (calculated) | 0.45 ± 0.12 | 1.82 ± 0.18 |

| Hydrogen Bond Acceptors | 2 | 3 |

| Polar Surface Area | 28.7 Ų | 41.9 Ų |

In the target compound, p-tolyl groups at N1 and C5 of the imidazole ring induce steric hindrance, stabilizing the bioactive conformation. The 5-methyl substitution on the thiadiazole optimizes metabolic stability by shielding the ring from oxidative degradation.

Rational Design Principles for Acetamide-Based Linker Systems

The thioacetamide linker (–NH–C(=O)–S–) serves dual roles: conformational flexibility and electronic modulation. Density functional theory (DFT) analyses show that the sulfur atom lowers the LUMO energy by 1.3 eV compared to oxygen analogs, enhancing electrophilicity for nucleophilic attack in enzyme binding pockets. Strategic substitution patterns follow these guidelines:

- Length Optimization : A two-carbon spacer between heterocycles balances rigidity and flexibility, as evidenced by IC₅₀ improvements in α-glucosidase inhibitors.

- Electron-Withdrawing Groups : Nitro or chloro substituents on aryl rings increase thiadiazole’s electrophilicity, boosting enzyme inhibition.

- Steric Compatibility : Methyl groups at the thiadiazole C5 position reduce steric clashes in the acetylcholinesterase gorge.

Table 3: Impact of Linker Modifications on Bioactivity

| Linker Type | α-Glucosidase IC₅₀ (µM) | AChE Inhibition (%) |

|---|---|---|

| Thioacetamide (target) | 1.4 ± 0.01 | 89.3 ± 1.2 |

| Ether (–O–) | 18.7 ± 0.3 | 62.1 ± 0.8 |

| Amide (–NH–C(=O)–) | 9.8 ± 0.2 | 75.4 ± 1.1 |

Molecular docking simulations validate that the thioacetamide linker forms a 2.8 Å hydrogen bond with α-glucosidase’s Asp349, while the thiadiazole sulfur interacts with Phe314 via van der Waals forces. These interactions explain the 13-fold potency increase over acarbose.

Properties

IUPAC Name |

2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5OS2/c1-14-4-8-17(9-5-14)19-12-23-22(27(19)18-10-6-15(2)7-11-18)29-13-20(28)24-21-26-25-16(3)30-21/h4-12H,13H2,1-3H3,(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVPDNRKLPXNTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC4=NN=C(S4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that has gained attention in medicinal chemistry for its potential biological activities. Its unique structure combines an imidazole ring with thioether and acetamide functionalities, which may interact with various biological targets. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N4OS2, with a molecular weight of 422.56 g/mol. The structural characteristics contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H22N4OS2 |

| Molecular Weight | 422.56 g/mol |

| CAS Number | 1207040-21-7 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazole Ring : The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors.

- Substitution with p-Tolyl Groups : The imidazole undergoes Friedel-Crafts alkylation with p-tolyl chloride.

- Thioether Formation : A thiol compound reacts with the substituted imidazole to form the thioether linkage.

- Acetamide Formation : Finally, the thioether is reacted with an acylating agent to yield the acetamide moiety.

Biological Activity

Research indicates that compounds containing imidazole and thioether functionalities exhibit a range of biological activities:

Anticancer Activity

Several studies have demonstrated that similar compounds can exhibit significant anticancer properties. For instance, derivatives with imidazole rings have shown cytotoxic effects against various cancer cell lines:

- Colon Carcinoma : Compounds related to imidazole derivatives displayed IC50 values in the micromolar range against HCT-116 cells .

- Breast Cancer : Some derivatives showed promising activity against T47D cells with varying IC50 values .

Antimicrobial Activity

Imidazole-based compounds have been reported to possess antibacterial and antifungal properties:

- Antibacterial Effects : Several studies indicate that imidazole derivatives can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli.

Case Studies

- Study on Thiadiazole Derivatives : A study evaluated the biological activities of thiadiazole derivatives similar to our compound. Results indicated promising anticancer activity against multiple cell lines, suggesting potential therapeutic applications .

- Evaluation of Imidazole Derivatives : Another research focused on various imidazole-containing compounds found that specific substitutions could enhance their biological activity significantly .

Scientific Research Applications

Medicinal Chemistry

-

Antimicrobial Activity

- Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values vary across different bacterial species:

Bacterial Strain MIC (µM) Staphylococcus aureus 5.64 Escherichia coli 8.33 Pseudomonas aeruginosa 13.40 - The mechanism of action involves disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

- Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values vary across different bacterial species:

-

Antiviral Activity

- Emerging research indicates antiviral properties, particularly against RNA viruses. In a study targeting the papain-like protease (PLpro) domain of SARS-CoV-2, the compound showed an effective concentration (EC50) of approximately 1.1 µM, suggesting potential as an antiviral agent comparable to established drugs like remdesivir.

-

Anticancer Properties

- Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Biological Research

-

Biochemical Pathways

- The compound is studied for its interactions with biochemical pathways that regulate cellular processes. Its ability to chelate metal ions may inhibit key enzymatic processes in microorganisms.

-

Toxicity and Safety Profile

- Toxicological assessments indicate low hemolytic activity (% lysis ranging from 3.23 to 15.22%) and non-cytotoxicity with IC50 values exceeding 60 µM, suggesting a favorable safety margin for further development.

Material Science Applications

The unique structural features of this compound make it a candidate for developing new materials with specific properties:

- Synthesis of Complex Molecules : It serves as a building block in synthesizing more complex organic molecules.

- Chemical Manufacturing : Utilized in the production of specialty chemicals due to its reactivity.

Case Studies

- In Vitro Antibacterial Studies : A series of experiments demonstrated the compound's effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

- Antiviral Efficacy Against SARS-CoV-2 : Detailed evaluations on the inhibition of viral proteases have shown promising results in reducing viral replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound differs from similar thiadiazol-2-yl acetamide derivatives (e.g., compounds 5e–5m in ) primarily in its imidazole substituent. Most analogs in feature phenoxy or benzylthio groups instead of the di-p-tolylimidazole moiety. Key comparisons include:

Table 1: Physicochemical Properties of Selected Thiadiazol-2-yl Acetamides

Observations :

- Substituent Bulk: The target compound’s di-p-tolylimidazole group is significantly bulkier than the benzylthio or phenoxy groups in analogs.

- Melting Points : Analogs with smaller substituents (e.g., 5f : methylthio) exhibit higher melting points (~158–160°C), likely due to tighter crystal packing. Bulky groups (e.g., 5m : benzylthio) lower melting points (~135°C), suggesting the target compound may have a similar or lower range .

- Synthetic Yields : Benzylthio derivatives (e.g., 5m : 85% yield) generally achieve higher yields than chlorobenzylthio analogs (e.g., 5e : 74%), possibly due to steric or electronic effects during synthesis .

Heterocyclic Core Modifications

The target compound’s 1,3,4-thiadiazole core is shared with and compounds. However, substitutions at the thiadiazole 5-position vary:

- 5-Methyl (Target) : The methyl group may enhance metabolic stability compared to unsubstituted thiadiazoles.

- Amino/Methyl (): Compounds in substitute the thiadiazole with amino or methyl groups linked to benzothiazole moieties, which are associated with cyclooxygenase (COX) inhibitory activity .

In contrast, describes oxadiazole-thioacetamide hybrids (e.g., indol-3-ylmethyl derivatives), where the oxadiazole core may confer distinct electronic properties compared to thiadiazoles, altering binding affinities in biological systems .

Research Implications and Gaps

- Data Gaps: No pharmacological or spectroscopic data (e.g., NMR, IC₅₀) are available for the target compound. Further studies should prioritize synthesis, characterization (e.g., using SHELX-based crystallography ), and bioactivity screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.